molecular formula C20H20N4O2 B11497693 4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11497693
M. Wt: 348.4 g/mol
InChI Key: PZAWOWNIWMCYGH-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound has a unique structure that combines a benzimidazole moiety with a pyrimidine ring, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death . The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, enhancing its potency .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-12-17(19(25)21-2)18(13-7-6-8-14(11-13)26-3)24-16-10-5-4-9-15(16)23-20(24)22-12/h4-11,18H,1-3H3,(H,21,25)(H,22,23)

InChI Key

PZAWOWNIWMCYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)NC

Origin of Product

United States

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